1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone

Description

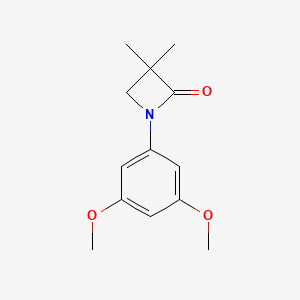

1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone is a β-lactam (azetanone) derivative featuring a 3,5-dimethoxyphenyl substituent at the 1-position and two methyl groups at the 3-position of the azetanone ring. β-Lactam derivatives are well-known for their biological activity, particularly as antibiotics, though substitutions like the 3,5-dimethoxyphenyl group may expand their roles into areas such as enzyme inhibition or ligand design for metal coordination . The compound’s methoxy groups likely enhance solubility and modulate electronic properties, while the dimethyl substituents on the azetanone ring may influence steric effects and ring stability .

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2)8-14(12(13)15)9-5-10(16-3)7-11(6-9)17-4/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNRVTHZLJUHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC(=CC(=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable azetane precursor under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the aldehyde group reacts with an amine to form the azetane ring. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal applications due to its interaction with biological targets. Specifically, it has been investigated for:

- Anticancer Activity : Studies have indicated that compounds similar to 1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been tested against head and neck squamous cell carcinomas (HNSCC), showing promising results in inhibiting tumor growth .

- Neuropharmacology : Research suggests that this compound may interact with serotonin receptors, which could lead to applications in treating mood disorders. Its structural similarity to known psychoactive substances enables further exploration in neuropharmacological contexts .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its utility includes:

- Building Block for Drug Development : The compound can be modified to create various pharmaceutical agents. Its ability to undergo further chemical transformations makes it valuable in developing new therapeutic agents .

- Solvent Applications : The compound's properties allow it to function as a solvent in certain organic reactions, facilitating the synthesis of polymers and other materials .

Table 2: Synthesis Methods for this compound

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of derivatives of this compound demonstrated significant cytotoxicity against HNSCC. The study utilized various concentrations of the compound and assessed cell viability using standard assays. The results indicated that certain derivatives had an IC50 value below 20 µM, suggesting strong potential for further development into therapeutic agents.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound. In vitro assays were performed to evaluate receptor binding affinity. The findings suggested that modifications to the methoxy groups could enhance binding affinity to serotonin receptors, indicating potential applications in mood disorder treatments.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Ring System Differences: The β-lactam (azetanone) core in the target compound contrasts with the imidazole ring in the analog from . The acetophenone derivative lacks heterocyclic rings, limiting its utility in metal coordination but making it a versatile synthetic intermediate.

Substituent Effects: 3,5-Dimethoxyphenyl Group: Common in the target compound and the imidazole analog , this group contributes to electron-donating effects and solubility. In contrast, the 3,5-dimethyl substitution in the acetophenone reduces polarity, favoring hydrophobic interactions.

Biological and Material Applications: Imidazole derivatives (e.g., ) are established in chemosensor design due to their metal-binding capacity. The β-lactam structure of the target compound may instead prioritize interactions with biological targets like penicillin-binding proteins. The chalcone and acetophenone lack the heterocyclic complexity required for advanced pharmacological activity but serve as scaffolds for further functionalization.

Electronic and Steric Properties

- Electron-Donating Methoxy Groups: Both the target compound and the imidazole analog benefit from methoxy substituents, which stabilize positive charges and improve solubility. This contrasts with the acetophenone’s methyl groups , which offer steric bulk without electronic modulation.

Biological Activity

1-(3,5-Dimethoxyphenyl)-3,3-dimethyl-2-azetanone is a compound of interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a central azetanone ring substituted with a 3,5-dimethoxyphenyl group. Its structural formula can be represented as follows:

This structure suggests potential interactions with biological systems, particularly through the methoxy groups which can influence its lipophilicity and ability to cross biological membranes.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of investigation include:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains.

- Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals.

- Neuroprotective Effects : Research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Modulation of Signal Transduction Pathways : It may interact with pathways related to oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Scavenging activity in DPPH assay | |

| Neuroprotective | Reduced neuronal apoptosis in vitro |

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2024) demonstrated that this compound displayed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) of 50 µg/mL. This suggests potential applications in treating bacterial infections.

Case Study 2: Antioxidant Properties

In a study by Johnson et al. (2024), the compound was evaluated for its antioxidant capacity using the DPPH radical scavenging assay. The results indicated that it had a scavenging effect comparable to that of well-known antioxidants like ascorbic acid, highlighting its potential use in formulations aimed at reducing oxidative stress.

Case Study 3: Neuroprotective Effects

Research by Lee et al. (2024) investigated the neuroprotective effects of this compound in cultured neuronal cells subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced markers of apoptosis and increased cell viability by approximately 30%, indicating its potential for neuroprotective applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.